molecular formula C8H10ClNO3 B1428242 (5-Chloro-2,3-dimethoxypyridin-4-yl)methanol CAS No. 1305324-85-9

(5-Chloro-2,3-dimethoxypyridin-4-yl)methanol

Cat. No.: B1428242
CAS No.: 1305324-85-9
M. Wt: 203.62 g/mol
InChI Key: XWRWXEJYFJSPML-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2,3-dimethoxypyridin-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (5-Chloro-2,3-dimethoxypyridin-4-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the chloro and methoxy groups may influence its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-2,3-dimethoxypyridin-4-yl)methanol is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. The combination of chloro, methoxy, and methanol groups on the pyridine ring makes it a versatile intermediate for various chemical transformations and applications .

Properties

IUPAC Name

(5-chloro-2,3-dimethoxypyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO3/c1-12-7-5(4-11)6(9)3-10-8(7)13-2/h3,11H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRWXEJYFJSPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1OC)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901263319
Record name 4-Pyridinemethanol, 5-chloro-2,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305324-85-9
Record name 4-Pyridinemethanol, 5-chloro-2,3-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305324-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinemethanol, 5-chloro-2,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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